molecular formula C20H21N3O4S2 B2851927 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-49-0

3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2851927
CAS No.: 865592-49-0
M. Wt: 431.53
InChI Key: XEPUNMYMQWFPPH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a morpholinosulfonyl group and a 3,4-dimethylbenzamide moiety. This structural profile is characteristic of compounds investigated for their potential in several high-value therapeutic areas, particularly as inhibitors of key neurological and oncological targets. Benzothiazole derivatives are a well-established privileged scaffold in medicinal chemistry, frequently demonstrating potent biological activity. Specifically, analogs containing sulfonyl and amide linkages have shown significant promise as anti-Alzheimer agents . Research indicates that such compounds can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease . The presence of specific substituents, particularly electron-withdrawing groups, is known to enhance this inhibitory profile by facilitating key interactions with the enzymes' active sites . Furthermore, the structural motif of a benzamide-linked heterocycle is commonly found in molecules evaluated for anticonvulsant activity . Beyond neurological applications, the integration of the morpholinosulfonyl group is a strategy employed in the design of anticancer agents . This functional group can contribute to favorable pharmacokinetic properties and is present in compounds designed to inhibit protein targets like EGFR, which plays a vital role in cell proliferation and survival in various cancers . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for investigating cholinesterase inhibition in neurodegenerative disease models, and for exploring antiproliferative signaling pathways in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-3-4-15(11-14(13)2)19(24)22-20-21-17-6-5-16(12-18(17)28-20)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUNMYMQWFPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Key Compounds:

3,4-Dimethyl-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]benzamide (): Differs in the sulfonamide substituent (thiazol-2-ylamino vs. morpholino). Biological Implication: Thiazole-containing sulfonamides are often associated with antimicrobial activity, while morpholine derivatives may modulate pharmacokinetic properties (e.g., blood-brain barrier penetration).

S-Alkylated 1,2,4-Triazoles (): Compounds [10–15] feature phenyl/fluorophenyl-ethylketone substituents instead of benzamide. Spectral Data: IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, similar to the tautomeric stabilization observed in benzothiazole derivatives .

Core Heterocycle Modifications

Key Compounds:

N-(Benzo[d]thiazol-2-yl)-2-(Triazolothiadiazolyl)benzamide Derivatives (): Replace the sulfonamide group with a triazolothiadiazole ring. Exhibit broad-spectrum antimicrobial activity (gram-positive/negative bacteria, fungi), suggesting that the benzo[d]thiazole core itself contributes to bioactivity . Synthesis: Involves condensation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with benzamide precursors, differing from the sulfonylation route used for the target compound.

Oxadiazole and Thiadiazole Derivatives (–6):

  • Thiadiazole scaffolds (e.g., 1,3,4-thiadiazol-2-amine) lack the benzothiazole core but share sulfonamide/sulfonyl linkages.
  • Demonstrated insecticidal and fungicidal activities, highlighting the role of sulfur-containing heterocycles in agrochemical applications .

Spectroscopic and Physicochemical Comparisons

Compound IR Key Bands (cm⁻¹) 1H-NMR Features Purity (HPLC)
Target Compound C=S: ~1250 (expected) Aromatic protons (δ 7.2–8.5), morpholine (δ 3.5–4.0) Not reported
Thiazol-2-ylsulfamoyl Derivative () C=S: 1243–1258 Thiazole protons (δ 7.5–8.0), NH: δ 10.2 >95% ()
S-Alkylated Triazoles () C=O: 1663–1682 (hydrazides) Triazole CH: δ 8.1–8.3, fluorophenyl: δ 6.8–7.1 >95% (inferred)

Notes:

  • The target compound’s expected C=S and NH IR bands align with tautomeric stabilization observed in .
  • Morpholine protons would appear as a multiplet (δ 3.5–4.0), distinct from thiazole or triazole signals.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

  • Step 1 : Preparation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions.
  • Step 2 : Sulfonylation of the thiazole ring using morpholinosulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3 : Benzamide coupling via Schotten-Baumann or HATU-mediated reactions.
  • Optimization : Control temperature (±2°C), use anhydrous solvents (e.g., DMF, THF), and monitor intermediates via TLC/HPLC. Reaction yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., morpholinosulfonyl protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~500–550).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly lipophilic; soluble in DMSO, DMF, and dichloromethane. Limited aqueous solubility (use 0.1% Tween-80 for in vitro assays) .
  • Stability : Stable at −20°C in dark, anhydrous conditions. Degrades under prolonged UV exposure (>48 hrs) or high humidity (>60% RH) .

Q. What are the primary biological targets of this compound, and how are they identified experimentally?

  • Methodological Answer :

  • Target Identification : Use kinase inhibition assays (e.g., ATP-binding pocket screening) or microbial growth assays (MIC values for bacteria/fungi).
  • Mechanistic Studies : Radiolabeled binding assays or surface plasmon resonance (SPR) to quantify target affinity (e.g., Kd values) .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound's biological activity and target specificity?

  • Methodological Answer :

  • Role of Morpholinosulfonyl : Enhances hydrogen bonding with enzyme active sites (e.g., kinases) via sulfonyl oxygen atoms. Compare activity of analogs lacking this group using IC₅₀ assays .
  • Target Specificity : Perform proteome-wide profiling (e.g., KINOMEscan) to identify off-target effects. Molecular dynamics simulations predict binding modes to receptors like EGFR or PDGFR .

Q. What strategies can resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, passage numbers, serum concentrations).
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .

Q. How can molecular docking studies predict the compound's interaction with enzymes like kinases or microbial targets?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 1ATP for kinases). Validate with free-energy calculations (MM-GBSA) .
  • Experimental Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

Q. What structural modifications could enhance the compound's anticancer efficacy based on SAR studies?

  • Methodological Answer :

  • Modification Strategies :
  • Benzamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3,4-dimethyl positions to enhance π-π stacking with DNA .
  • Thiazole Functionalization : Replace morpholinosulfonyl with piperazinyl groups to improve blood-brain barrier penetration .
  • Testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) and compare with parental compound .

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